molecular formula C17H13N3O2 B2789748 N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide CAS No. 1385382-45-5

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide

Cat. No.: B2789748
CAS No.: 1385382-45-5
M. Wt: 291.31
InChI Key: WHFDFOMQQWEBOG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a benzamide core with cyanomethyl and cyanophenoxy substituents, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide typically involves multi-step organic reactions. One possible route could be:

    Nitrile Formation: Starting with a suitable benzamide precursor, a nitrile group can be introduced via a nucleophilic substitution reaction.

    Ether Formation: The phenoxy group can be attached through an etherification reaction, often using a phenol derivative and an appropriate alkylating agent.

    Final Assembly: The cyanomethyl group can be introduced in the final step, possibly through a cyanomethylation reaction using reagents like cyanomethyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide: can be compared to other benzamides with similar substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. The position of the cyanophenoxy group, for example, can affect the compound’s electronic distribution and steric interactions, leading to distinct behavior compared to its isomers.

Properties

IUPAC Name

N-(cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-7-8-20-17(21)15-5-1-4-14(9-15)12-22-16-6-2-3-13(10-16)11-19/h1-6,9-10H,8,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFDFOMQQWEBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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